molecular formula C10H10Br2N2O2 B582411 Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332589-39-5

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No. B582411
CAS RN: 1332589-39-5
M. Wt: 350.01
InChI Key: DPBZWALWXQGKPB-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is a solid substance and its CAS number is 135995-46-9 .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=CN(C(Br)=CC=C2)C2=N1 . The InChI is 1S/C10H9BrN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3 . The molecular weight is 269.09 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate include a molecular weight of 269.09 g/mol , a topological polar surface area of 43.6 Ų , and a complexity of 250 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 267.98474 g/mol .

Scientific Research Applications

Synthetic Pathways and Complex Formation

Research on related heterocyclic compounds highlights their versatility in synthetic chemistry and their potential to form complex structures. For example, studies have demonstrated the fascinating variability in the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). These reviews summarize preparation procedures, properties of free organic compounds, their protonated and/or deprotonated forms, and complex compounds of the considered ligands. Such research points to the potential of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide in forming structurally diverse and complex entities with notable properties including spectroscopic, magnetic, or biological activity (Boča, Jameson, & Linert, 2011).

Heterocyclic Amines in Food and Cancer Research

Research on heterocyclic amines (HAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provides insights into the formation and fate of these compounds in food processing and their biological implications, including carcinogenic potential. This research is crucial in understanding the environmental and health impacts of related compounds, including ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, especially when considering their stability, reactivity, and potential formation during food processing or exposure to heat (Zamora & Hidalgo, 2015).

Electroluminescent and Photoelectric Applications

Significant research has been conducted on quinazolines, a group related to imidazo[1,2-a]pyridines, exploring their synthesis and application in electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the potential of incorporating imidazo[1,2-a]pyridine derivatives into π-extended conjugated systems for the development of novel optoelectronic materials. Such studies suggest that ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide could serve as a precursor or component in the synthesis of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors and Biomedical Research

Pyrimidine derivatives, closely related to the imidazo[1,2-a]pyridine framework, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This capability suggests the application of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide in the development of optical sensors, potentially extending to biomedical research where such compounds could be used for detecting various biological and chemical analytes (Jindal & Kaur, 2021).

properties

IUPAC Name

ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBZWALWXQGKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724370
Record name Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

CAS RN

1332589-39-5
Record name Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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